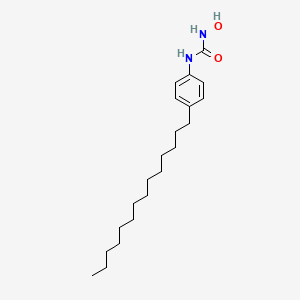

N-Hydroxy-N'-(4-tetradecylphenyl)urea

Description

Properties

CAS No. |

189569-89-9 |

|---|---|

Molecular Formula |

C21H36N2O2 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

1-hydroxy-3-(4-tetradecylphenyl)urea |

InChI |

InChI=1S/C21H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)22-21(24)23-25/h15-18,25H,2-14H2,1H3,(H2,22,23,24) |

InChI Key |

NGZIVEGEWCCISM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Urea Derivatives

General Principles of Urea Synthesis

Method 1: Isocyanate-Hydroxylamine Coupling

Reaction Mechanism

This two-step approach involves synthesizing 4-tetradecylphenyl isocyanate followed by its reaction with hydroxylamine:

- Isocyanate formation : 4-Tetradecylaniline reacts with phosgene (COCl₂) or a safer alternative like triphosgene in anhydrous dichloromethane.

- Urea formation : The isocyanate intermediate reacts with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to yield the target compound.

Experimental Protocol

- Step 1 : 4-Tetradecylaniline (1.0 eq) is dissolved in dry dichloromethane under nitrogen. Triphosgene (0.33 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. Excess phosgene is quenched with ethanol.

- Step 2 : Hydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) are added to the isocyanate solution. The mixture is refluxed for 6 hours, cooled, and filtered.

Yield and Byproducts

- Yield : 58–65% (isolated via column chromatography).

- Byproducts : Symmetrical urea (10–15%) from isocyanate dimerization; residual triethylamine salts.

Method 2: Carbonyldiimidazole (CDI)-Mediated Coupling

Reaction Design

Carbonyldiimidazole (CDI) activates the carbonyl group, enabling the coupling of 4-tetradecylaniline and hydroxylamine without generating toxic intermediates:

- Activation : CDI reacts with hydroxylamine to form an imidazole-carbamate intermediate.

- Nucleophilic attack : 4-Tetradecylaniline displaces imidazole, forming the urea bond.

Procedure

- Hydroxylamine hydrochloride (1.1 eq) and CDI (1.2 eq) are stirred in tetrahydrofuran (THF) at 0°C for 2 hours.

- 4-Tetradecylaniline (1.0 eq) is added, and the reaction is warmed to 40°C for 24 hours.

Performance Metrics

- Yield : 72–78% (after recrystallization from ethanol).

- Advantages : No phosgene usage; reduced dimerization byproducts (<5%).

Method 3: One-Pot Reductive Amination

Conceptual Framework

A novel approach combines reductive amination and urea formation in a single pot:

- Schiff base formation : 4-Tetradecylbenzaldehyde reacts with hydroxylamine to form an oxime.

- Reduction : Sodium cyanoborohydride reduces the oxime to N-hydroxyamine.

- Urea cyclization : The amine reacts with a urea precursor (e.g., ammonium carbamate).

Optimization Challenges

- Oxime stability : Prolonged reaction times lead to decomposition.

- pH control : Maintain pH 4–5 using acetic acid buffer to prevent over-reduction.

Outcomes

- Yield : 50–55% (lower due to competing side reactions).

- Purity : Requires HPLC purification to remove unreacted aldehyde (up to 20%).

Comparative Analysis of Methods

| Parameter | Isocyanate Method | CDI Method | Reductive Amination |

|---|---|---|---|

| Yield (%) | 58–65 | 72–78 | 50–55 |

| Byproducts (%) | 10–15 | <5 | 15–20 |

| Toxicity | High (phosgene) | Low | Moderate |

| Scalability | Moderate | High | Low |

| Purification Complexity | Column chromatography | Recrystallization | HPLC |

Purity Validation and Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 6.8–7.2 (aromatic protons), δ 3.2 (N–H), δ 1.2–1.6 (tetradecyl chain).

- IR (KBr): 1640 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch).

Chromatographic Purity

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- TLC : Rf = 0.45 (ethyl acetate/hexane, 1:3).

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-(4-tetradecylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where the hydroxyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-Hydroxy-N’-(4-tetradecylphenyl)urea has several scientific research applications:

Chemistry: Used as a building block for synthesizing other complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-(4-tetradecylphenyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Hydroxy-N'-(4-tetradecylphenyl)urea with key analogues, highlighting substituent effects on biological activity and physicochemical properties.

Key Findings and Trends

Substituent Effects on Enzyme Interaction: Chloro/Nitro Groups: Electronegative substituents (e.g., -Cl in CPHU, -NO₂ in compounds) enhance electrophilicity, promoting interactions with enzyme active sites. CPHU's dual -Cl groups enable binding to lipoxygenases, reducing Fe³⁺ to Fe²⁺ . Hydroxy Group: Present in both the target compound and CPHU, this group likely participates in hydrogen bonding, critical for pseudoperoxidase activity .

Hydrophobicity and Solubility :

- The tetradecyl chain in the target compound predicts high lipophilicity (logP > 6), contrasting with shorter alkyl/alkoxy chains (e.g., HET0016's n-butyl group) that balance solubility and membrane penetration .

- Long alkyl chains may hinder aqueous solubility but improve tissue retention, as seen in lipophilic pesticides like Fluometuron .

Biological Applications :

- Enzyme Inhibition : CPHU and HET0016 target lipoxygenases and 20-HETE synthases, respectively, suggesting the target compound could modulate similar pathways .

- Antimicrobial/Pesticidal Use : Hydroxyureas with aryl groups (e.g., ) show antibacterial activity, while Fluometuron’s CF₃ group enhances herbicidal potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.